molecular formula C19H17ClN2OS B2624817 2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 371208-32-1

2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2624817
CAS No.: 371208-32-1
M. Wt: 356.87
InChI Key: YZLSAXGZYDUFCW-UHFFFAOYSA-N
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Description

The compound “2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is present in many important biological compounds . The compound also contains a thioether group (R-S-R’), which is a functional group in organosulfur chemistry with the connectivity of carbon–sulfur–carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, the thioether group, and the nitrile group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine . The thioether group could potentially undergo oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar nitrile group could increase its solubility in polar solvents . The aromatic quinoline ring could contribute to its stability and possibly its fluorescence properties .

Future Directions

The study of quinoline derivatives is a vibrant field due to their diverse biological activities. Future research could explore the biological activity of this compound, its mechanism of action, and potential applications in medicine or other fields .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-19(2)8-16-14(17(23)9-19)7-13(10-21)18(22-16)24-11-12-5-3-4-6-15(12)20/h3-7H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLSAXGZYDUFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=N2)SCC3=CC=CC=C3Cl)C#N)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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